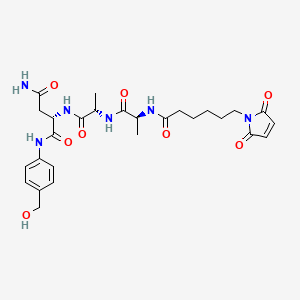

MC-Ala-Ala-Asn-PAB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H36N6O8 |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide |

InChI |

InChI=1S/C27H36N6O8/c1-16(29-22(36)6-4-3-5-13-33-23(37)11-12-24(33)38)25(39)30-17(2)26(40)32-20(14-21(28)35)27(41)31-19-9-7-18(15-34)8-10-19/h7-12,16-17,20,34H,3-6,13-15H2,1-2H3,(H2,28,35)(H,29,36)(H,30,39)(H,31,41)(H,32,40)/t16-,17-,20-/m0/s1 |

InChI Key |

PNXHITJHSRUQHS-ZWOKBUDYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MC-Ala-Ala-Asn-PAB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MC-Ala-Ala-Asn-PAB linker, a critical component in the design of advanced antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Step Targeted Release

The this compound linker is a sophisticated system designed for the targeted delivery and conditional release of cytotoxic payloads. Its mechanism of action is a finely tuned two-step process initiated by specific enzymatic cleavage within the tumor microenvironment, followed by a rapid self-immolation reaction to liberate the active drug.

Step 1: Legumain-Mediated Cleavage of the Tripeptide Sequence

The specificity of the this compound linker is primarily attributed to the Ala-Ala-Asn tripeptide sequence. This sequence is a substrate for legumain , a lysosomal cysteine protease that is frequently overexpressed in the tumor microenvironment and within cancer cells.[1][2][3] Legumain, also known as asparaginyl endopeptidase (AEP), specifically recognizes and cleaves the peptide bond on the C-terminal side of the asparagine (Asn) residue.[1] This enzymatic cleavage is the initiating trigger for the subsequent release of the payload. The maleimidocaproyl (MC) group serves to attach the linker to the antibody, typically via conjugation to a cysteine residue.

Step 2: Self-Immolation of the PABC Spacer

Following the legumain-mediated cleavage of the Ala-Ala-Asn tripeptide, the p-aminobenzyl carbamate (PABC) spacer becomes unstable and undergoes a rapid, spontaneous self-immolation process. This process is a 1,6-elimination reaction that results in the release of the unmodified cytotoxic drug, carbon dioxide, and aza-quinone methide. This self-immolative feature is crucial as it ensures that the payload is released in its fully active form, independent of further enzymatic activity.

Below is a Graphviz diagram illustrating the sequential mechanism of action of the this compound linker.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and stability of ADCs utilizing asparagine-containing linkers. It is important to note that direct comparisons should be made with caution as the data is compiled from different studies with varying experimental conditions, cell lines, and ADC constructs.

Table 1: In Vitro Cytotoxicity of Legumain-Cleavable ADCs

| ADC Construct | Target Cell Line | IC50 (nM) | Reference |

| Anti-Her2-AsnAsn-MMAE | SKBR3 (Her2+++) | 0.1 | [2] |

| Anti-Her2-AsnAla-MMAE | SKBR3 (Her2+++) | 0.2 | |

| Anti-Her2-GlnAsn-MMAE | SKBR3 (Her2+++) | 0.2 | |

| Anti-CD20-AsnAsn-MMAE | Ramos (CD20+) | 0.3 |

Table 2: Plasma Stability of Legumain-Cleavable ADCs

| ADC Construct | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |

| Anti-Her2-AsnAsn-MMAE | Mouse Serum | 7 days | ~85% | |

| Anti-Her2-AsnAsn-MMAE | Human Serum | 7 days | >95% |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: Legumain Cleavage Assay

This assay is designed to determine the rate of payload release from an ADC in the presence of the target enzyme, legumain.

Objective: To quantify the kinetics of legumain-mediated cleavage of the this compound linker.

Materials:

-

ADC with this compound linker

-

Recombinant human legumain

-

Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 4.5)

-

Quenching solution (e.g., 2% formic acid in acetonitrile)

-

LC-MS/MS system

-

Incubator at 37°C

Procedure:

-

Prepare a reaction mixture containing the ADC (e.g., 1 µM) and recombinant human legumain (e.g., 50 nM) in the assay buffer.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload over time to determine the cleavage rate.

References

An In-Depth Technical Guide to the MC-Ala-Ala-Asn-PAB Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maleimidocaproyl-Alanine-Alanine-Asparagine-para-aminobenzyl (MC-Ala-Ala-Asn-PAB) linker, a crucial component in the development of targeted antibody-drug conjugates (ADCs). This document details the linker's core components, mechanism of action, stability, and enzymatic cleavage, supplemented with detailed experimental protocols and quantitative data to support researchers in the field of oncology and drug development.

Core Components and Structure

The this compound linker is a sophisticated chemical entity designed to connect a monoclonal antibody to a cytotoxic payload, ensuring stability in systemic circulation and facilitating selective drug release within the tumor microenvironment.[1] Its structure is comprised of three key functional units:

-

Maleimidocaproyl (MC) Group: This unit serves as the antibody conjugation moiety. The maleimide group reacts with free thiol groups, typically on cysteine residues of the antibody, to form a stable thioether bond.[2] The caproyl spacer provides steric separation between the antibody and the peptide sequence, which can be crucial for efficient enzymatic recognition.[3]

-

Alanine-Alanine-Asparagine (Ala-Ala-Asn) Peptide Sequence: This tripeptide is the enzymatically cleavable component of the linker. It is specifically designed as a substrate for legumain, an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within lysosomes of cancer cells.[4][5]

-

para-aminobenzyl (PAB) Group: This functions as a self-immolative spacer. Following the enzymatic cleavage of the peptide sequence at the C-terminus of asparagine, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.

Figure 1: Structural components of the this compound linker.

Mechanism of Action: Targeted Drug Release

The efficacy of an ADC utilizing the this compound linker is contingent upon its ability to remain stable in circulation and release its cytotoxic payload specifically at the target site. This process involves a series of well-defined steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component directs it to tumor cells that express the target antigen.

-

Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through endocytosis, and trafficked to the endosomal-lysosomal compartments.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, overexpressed legumain recognizes and cleaves the amide bond at the C-terminus of the asparagine residue in the Ala-Ala-Asn peptide sequence.

-

Self-Immolation: The cleavage of the peptide triggers the spontaneous 1,6-elimination of the PAB spacer. This electronic cascade results in the formation of an unstable intermediate that fragments, releasing the unmodified, active cytotoxic payload and carbon dioxide.

-

Cytotoxic Effect: The released payload can then exert its cell-killing effect, for instance, by binding to microtubules or DNA.

Figure 2: Signaling pathway of drug release from an this compound ADC.

Quantitative Data Summary

The stability and cleavage kinetics of the linker are critical parameters for the successful development of an ADC. The following tables summarize key quantitative data related to the this compound linker and its components.

Table 1: Plasma Stability of Legumain-Cleavable ADCs

| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |

| AsnAsn-PABC-MMAE | Human Serum | 7 days | >85% | |

| AsnAsn-PABC-MMAE | Mouse Serum | 7 days | >85% |

Note: Data for the closely related AsnAsn linker is presented as a representative measure of the stability of legumain-cleavable linkers.

Table 2: Enzymatic Cleavage Kinetics of a Legumain Substrate

| Substrate | Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Bz-Asn-pNA | Legumain | 2 ± 0.5 | 2.4 ± 0.1 | 7.3 ± 0.05 x 10² |

Note: This data for a model legumain substrate provides insight into the enzyme's catalytic efficiency for asparagine-terminated peptides.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound linker, its conjugation to a monoclonal antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Synthesis of this compound Linker

The synthesis of the this compound linker is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Materials:

-

Rink amide resin

-

Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH

-

6-Maleimidohexanoic acid

-

Coupling reagents: HBTU, HOBt, or HATU

-

DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% water

-

Solvents: DMF, DCM, Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink amide resin in DMF.

-

First Amino Acid Coupling: Deprotect the resin with 20% piperidine in DMF. Couple Fmoc-Asn(Trt)-OH to the resin using a coupling reagent like HATU and DIPEA in DMF.

-

Peptide Elongation: Sequentially deprotect and couple Fmoc-Ala-OH twice to extend the peptide chain.

-

PAB Moiety Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the peptide.

-

MC Group Conjugation: Deprotect the N-terminus and couple 6-maleimidohexanoic acid.

-

Cleavage and Deprotection: Cleave the linker from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Precipitate the crude linker in cold diethyl ether and purify by reverse-phase HPLC.

Figure 3: Workflow for the solid-phase synthesis of the this compound linker.

ADC Conjugation Protocol

This protocol describes the conjugation of the this compound linker to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody in PBS

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound-Payload in DMSO

-

Conjugation buffer (e.g., pH 7.4 PBS with EDTA)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a molar excess of TCEP at 37°C for 1-2 hours.

-

Conjugation: Add the this compound-Payload solution to the reduced antibody. The final DMSO concentration should be kept below 10%. Incubate at room temperature for 1-2 hours.

-

Quenching: Stop the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

-

Purification: Purify the ADC from unreacted linker-payload and other reagents using size-exclusion chromatography.

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cell lines

-

Cell culture medium and supplements

-

96-well plates

-

ADC and unconjugated antibody

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Protocol:

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and unconjugated antibody. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-120 hours.

-

Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Tumor cells

-

ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Dosing: Administer the ADC, vehicle, and controls intravenously at the specified dose and schedule.

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.

Materials:

-

ADC

-

Human and/or mouse plasma

-

Incubator at 37°C

-

LC-MS system

Protocol:

-

Incubation: Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Sample Preparation: Process the plasma samples to isolate the ADC, for example, by using affinity capture.

-

LC-MS Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.

-

Data Analysis: Plot the average DAR over time to determine the stability and half-life of the ADC in plasma.

Conclusion

The this compound linker represents a significant advancement in ADC technology, offering a legumain-cleavable mechanism for targeted drug delivery. Its design prioritizes plasma stability while ensuring efficient payload release within the tumor microenvironment. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize and evaluate this promising linker in the development of next-generation antibody-drug conjugates for cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure and Utility of the MC-Ala-Ala-Asn-PAB Linker in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MC-Ala-Ala-Asn-PAB linker is a critical component in the design of advanced antibody-drug conjugates (ADCs), a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. This linker system is engineered for conditional cleavage within the tumor microenvironment, thereby ensuring that the cytotoxic payload is released preferentially at the site of action, minimizing systemic toxicity. This technical guide provides an in-depth overview of the structure, synthesis, and mechanism of action of the this compound linker, intended for researchers and professionals in the field of drug development.

The this compound linker is a composite structure, the name of which delineates its constituent parts: a Maleimidocaproyl (MC) group, a tripeptide sequence of Alanine-Alanine-Asparagine (Ala-Ala-Asn), and a p-aminobenzyl (PAB) self-immolative spacer. This design leverages the specificity of certain proteases that are overexpressed in the tumor microenvironment for cleavage, leading to the controlled release of the conjugated drug.

Core Structure and Physicochemical Properties

The fundamental structure of the this compound linker is designed to connect a monoclonal antibody to a cytotoxic drug. The maleimide group facilitates covalent linkage to thiol groups on the antibody, typically from cysteine residues. The tripeptide sequence serves as the recognition site for specific proteases, and the PAB spacer ensures the efficient release of the unmodified active drug following peptide cleavage.

Physicochemical Data

While comprehensive, publicly available datasets for the this compound linker are limited, the following table summarizes its key physicochemical properties based on available information.[1]

| Property | Value | Source |

| Chemical Formula | C27H36N6O8 | [1] |

| Molecular Weight | 572.62 g/mol | [1] |

| SMILES Notation | C--INVALID-LINK--CO)=O)CC(N)=O)=O)C)=O">C@@HNC(CCCCCN2C(C=CC2=O)=O)=O | [1] |

| Purity | >96% (Typically) | [1] |

| Solubility | Soluble in DMSO | General Knowledge |

| Cleavage Enzyme | Legumain |

Mechanism of Action: Legumain-Mediated Cleavage and Drug Release

The this compound linker is designed to be stable in systemic circulation and to undergo cleavage by the protease legumain, which is often overexpressed in the tumor microenvironment and within lysosomes of cancer cells. The acidic conditions of the tumor microenvironment and lysosomes also contribute to the activation of legumain.

The cleavage of the Ala-Ala-Asn tripeptide by legumain initiates a cascade that leads to the release of the cytotoxic drug. Upon enzymatic cleavage of the amide bond between asparagine and the p-aminobenzyl group, the resulting p-aminobenzyl-drug moiety becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This self-immolative process releases the free, unmodified cytotoxic drug, which can then exert its therapeutic effect.

Mechanism of Drug Release from an this compound ADC.

Experimental Protocols

Detailed, publicly available protocols for the synthesis of this compound and its conjugation are scarce, likely due to their proprietary nature. However, the synthesis can be achieved through standard solid-phase peptide synthesis (SPPS) and established bioconjugation techniques.

General Synthesis of the this compound Linker

The synthesis of the peptide-PAB portion of the linker is typically carried out on a solid support, followed by the coupling of the maleimidocaproyl group.

Materials:

-

Fmoc-PAB-Wang resin

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Ala-OH

-

6-Maleimidohexanoic acid

-

Coupling reagents (e.g., HBTU, HATU)

-

Bases (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

Procedure Outline:

-

Resin Swelling: Swell the Fmoc-PAB-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Sequentially couple Fmoc-Asn(Trt)-OH and then Fmoc-Ala-OH (twice) using a coupling reagent like HBTU or HATU in the presence of a base such as DIPEA.

-

MC Group Coupling: After the final Fmoc deprotection, couple 6-maleimidohexanoic acid to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the linker from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Purification: Purify the crude linker by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

General workflow for the solid-phase synthesis of this compound.

General Protocol for ADC Formation

The conjugation of the this compound-drug conjugate to a monoclonal antibody is typically achieved through the reaction of the maleimide group with reduced interchain disulfide bonds of the antibody.

Materials:

-

Monoclonal antibody

-

This compound-drug conjugate

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

-

Reaction buffers (e.g., PBS)

Procedure Outline:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP.

-

Conjugation: Add the this compound-drug conjugate to the reduced antibody solution. The maleimide group will react with the free thiol groups.

-

Quenching: Quench any unreacted maleimide groups with a quenching reagent like N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a method such as size-exclusion chromatography.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Conclusion

The this compound linker represents a sophisticated approach in the design of ADCs, offering a balance of stability in circulation and specific cleavage within the tumor microenvironment. Its reliance on legumain for activation provides a targeted drug release mechanism that can enhance the therapeutic window of potent cytotoxic agents. While specific, detailed protocols for its synthesis and conjugation are not widely disseminated, the principles of solid-phase peptide synthesis and bioconjugation provide a clear path for its preparation and implementation in novel ADC constructs. Further research into the optimization of this and similar linker systems will continue to advance the field of targeted cancer therapy.

References

The Ala-Ala-Asn Peptide Sequence: A Technical Guide to Proteolytic Cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Ala-Ala-Asn (AAN) peptide sequence as a substrate for proteolytic cleavage. The AAN motif is primarily recognized and cleaved by a specific class of cysteine proteases known as asparaginyl endopeptidases, more commonly referred to as legumains. This document details the enzymatic specificity for this sequence, presents quantitative kinetic data, outlines comprehensive experimental protocols for studying its cleavage, and illustrates the involvement of this process in key signaling pathways.

Introduction to Ala-Ala-Asn Cleavage and Legumain Specificity

The proteolytic cleavage of proteins is a fundamental post-translational modification that governs a vast array of biological processes. The specificity of this cleavage is determined by the amino acid sequence recognized by a particular protease. The Ala-Ala-Asn (AAN) sequence is a specific target for asparaginyl endopeptidases (AEPs), or legumains (EC 3.4.22.34).[1]

Legumains are cysteine proteases that exhibit a strict specificity for cleaving peptide bonds C-terminal to an asparagine (Asn) residue.[1][2] In the context of the AAN sequence, the cleavage occurs after the asparagine. Following the standard nomenclature for protease substrates, the residues are designated as follows:

-

P3: Ala

-

P2: Ala

-

P1: Asn

The scissile bond is between the P1 (Asn) and P1' residues. Legumain's substrate recognition is predominantly dictated by the P1 residue, with a strong preference for Asn.[3] However, some isoforms can also cleave after aspartic acid (Asp), particularly at lower pH.[4] The residues at the P1' and P2' positions also play a role in modulating the efficiency of cleavage.

Legumains are synthesized as inactive zymogens (prolegumains) and require acidic conditions for auto-activation, a process that involves the removal of N- and C-terminal propeptides. Consequently, legumain activity is typically localized to acidic cellular compartments such as lysosomes and endosomes. However, legumain has also been found to be active in the extracellular space, particularly within the tumor microenvironment.

Quantitative Analysis of Ala-Ala-Asn Cleavage

The efficiency of AAN cleavage by legumain has been quantified using fluorogenic substrates. The substrate Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-Ala-Ala-Asn-7-amido-4-methylcoumarin) is commonly used for in vitro assays. Upon cleavage by legumain, the fluorophore 7-amido-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence.

Table 1: Kinetic Parameters for Legumain Cleavage of Z-AAN-AMC

This table summarizes the catalytic efficiency (kcat/KM) of human legumain for the Z-AAN-AMC substrate at various pH values. The data indicates that the optimal pH for the cleavage of this Asn-containing substrate is around 6.0, with a significant decrease in efficiency at more acidic pH values where cleavage of Asp-containing substrates becomes more favorable.

| pH | kcat/KM (M⁻¹s⁻¹) |

| 6.0 | ~1.5 x 10⁵ |

| 5.5 | ~1.0 x 10⁵ |

| 5.0 | ~5.0 x 10⁴ |

| 4.5 | ~2.0 x 10⁴ |

| 4.0 | ~5.0 x 10³ |

Data adapted from a study on legumain's pH-dependent specificity.

Table 2: Specific Activity of Recombinant Human Legumain

This table provides the specific activity of a commercially available recombinant human legumain using the Z-AAN-AMC substrate under defined assay conditions.

| Enzyme | Substrate | Specific Activity |

| Recombinant Human Legumain | Z-Ala-Ala-Asn-AMC | >250 pmol/min/µg |

Data is based on typical specifications for commercially available recombinant legumain.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the cleavage of the Ala-Ala-Asn sequence.

In Vitro Legumain Activity Assay using a Fluorogenic Substrate

This protocol describes a standard procedure for measuring the kinetic parameters of legumain cleavage of an AAN-containing peptide.

Materials:

-

Recombinant Human Legumain (e.g., Novus Biologicals, Cat # 2199-CY)

-

Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5 (or other desired pH)

-

Substrate: Z-Ala-Ala-Asn-AMC (e.g., Bachem, Cat # I-1865), 10 mM stock in DMSO

-

Dithiothreitol (DTT)

-

96-well black microplate

-

Fluorescent plate reader with excitation at ~370-380 nm and emission at ~460 nm

Procedure:

-

Activate Legumain: If starting with prolegumain, activate it by incubating in Activation Buffer at 37°C. The time required for activation should be optimized. For commercially available active legumain, this step may not be necessary.

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the Z-Ala-Ala-Asn-AMC substrate in the Assay Buffer, ranging from approximately 5 µM to 300 µM.

-

Set up the Reaction: In a 96-well plate, add a fixed concentration of activated legumain (e.g., 40 nM) to each well. Add DTT to a final concentration of 1-2 mM to maintain the active site cysteine in a reduced state.

-

Initiate the Reaction: Add the substrate dilutions to the wells containing the enzyme to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a plate reader. Take readings every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

Convert the fluorescence units to the concentration of cleaved AMC using a standard curve prepared with known concentrations of free AMC.

-

Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curves.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and Vmax. The catalytic efficiency (kcat/KM) can then be calculated.

-

Analysis of AAN Peptide Cleavage by Mass Spectrometry

This protocol outlines the general steps for confirming the cleavage of an AAN-containing peptide and identifying the cleavage products using mass spectrometry.

Materials:

-

AAN-containing peptide of interest

-

Activated legumain

-

Assay Buffer (as described above)

-

Trifluoroacetic acid (TFA)

-

C18 ZipTips (for sample cleanup)

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) or LC-MS system

-

MALDI-TOF or LC-MS/MS mass spectrometer

Procedure:

-

Cleavage Reaction:

-

Incubate the AAN-containing peptide substrate with activated legumain in the appropriate Assay Buffer at 37°C. Include a control sample without the enzyme.

-

The enzyme-to-substrate ratio and incubation time should be optimized. A typical starting point is a 1:100 ratio (enzyme:substrate) for 1-4 hours.

-

-

Reaction Quenching: Stop the reaction by adding a small volume of 10% TFA to lower the pH and denature the enzyme.

-

Sample Cleanup (Desalting):

-

Use a C18 ZipTip to desalt the peptide samples and remove buffer components that can interfere with mass spectrometry analysis.

-

Follow the manufacturer's protocol for equilibration, binding, washing, and elution of the peptides. The peptides are typically eluted in a small volume of a solution containing acetonitrile and 0.1% TFA.

-

-

Mass Spectrometry Analysis:

-

MALDI-TOF: Mix the eluted peptide solution with the MALDI matrix solution on a target plate and allow it to dry. Analyze the sample in the mass spectrometer. Compare the mass spectra of the enzyme-treated sample and the control. The appearance of new peaks corresponding to the cleaved fragments and the disappearance of the full-length peptide peak will confirm cleavage.

-

LC-MS/MS: Inject the cleaned peptide sample into an LC-MS/MS system. The peptides will be separated by reverse-phase chromatography and then analyzed by the mass spectrometer. The full-length peptide and its cleavage products can be identified by their mass-to-charge ratios. Tandem mass spectrometry (MS/MS) can be used to sequence the cleavage products to definitively confirm the cleavage site.

-

Signaling Pathways and Logical Relationships

Legumain-mediated cleavage of substrates containing sequences like AAN is implicated in several signaling pathways, particularly in the pathology of cancer. The following diagrams, rendered in Graphviz DOT language, illustrate these relationships.

Legumain-Mediated Activation of Pro-MMP-2

Legumain can contribute to the degradation of the extracellular matrix (ECM) by activating other proteases, such as matrix metalloproteinase-2 (MMP-2).

Legumain in Cancer Cell Invasion and Migration

In the tumor microenvironment, secreted pro-legumain can bind to integrin αvβ3 on the surface of cancer cells. This interaction, independent of its proteolytic activity, can activate signaling pathways that promote cell migration and invasion.

References

An In-Depth Technical Guide to the Maleimidocaproyl (MC) Group in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The Maleimidocaproyl (MC) group is a pivotal chemical entity in the field of bioconjugation, particularly in the design and synthesis of targeted therapeutics like Antibody-Drug Conjugates (ADCs). Its unique reactivity and structural properties allow for the stable and specific linkage of potent drug molecules to biological macromolecules. This technical guide provides a comprehensive overview of the MC group's function, including its structure, reactivity, stability, and applications, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Concepts: Structure and Function

The Maleimidocaproyl (MC) group is a heterobifunctional linker component. It consists of two key functional parts:

-

Maleimide: A five-membered cyclic imide with a reactive double bond. This group is highly specific for reacting with thiol (sulfhydryl) groups, typically from cysteine residues in proteins, via a Michael addition reaction. This reaction is efficient under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[]

-

Caproyl Spacer: A six-carbon aliphatic chain that provides spatial separation between the conjugated molecules. This spacer is crucial for preventing steric hindrance, which might otherwise impair the biological activity of the antibody or the potency of the drug.[2]

The MC group is a fundamental building block in more complex linkers. For instance, it is a key component of the widely used mc-vc-PABC linker, where "vc" stands for a valine-citrulline dipeptide cleavable by cathepsin B, and "PABC" is a self-immolative p-aminobenzyl carbamate spacer.[2][3]

Reactivity and Mechanism of Conjugation

The primary utility of the maleimide group lies in its highly selective reaction with thiols. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues over other amino acids like lysine.[4] The reaction proceeds via a nucleophilic Michael addition of a thiolate anion to one of the double bond carbons of the maleimide ring, resulting in the formation of a stable thiosuccinimide adduct.

Caption: Michael addition reaction between a protein thiol and a maleimide-functionalized payload.

The Challenge of In-Vivo Stability

While the maleimide-thiol linkage is stable, it is not entirely inert under physiological conditions. The thiosuccinimide adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This process can be facilitated by endogenous thiols like glutathione and albumin, resulting in "thiol exchange," where the payload is transferred to other molecules. This premature drug release is a significant concern as it can lead to off-target toxicity and reduced therapeutic efficacy.

Stabilization through Succinimide Ring Hydrolysis

A key strategy to overcome the instability of the thiosuccinimide linkage is through the hydrolysis of the succinimide ring. This hydrolysis opens the ring to form a stable succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction. This process can be influenced by the local chemical environment and the structure of the maleimide itself. Some next-generation maleimides are engineered to promote rapid hydrolysis post-conjugation, thereby enhancing the in vivo stability of the ADC.

Caption: Competing pathways for the thiosuccinimide adduct: retro-Michael reaction versus stabilizing hydrolysis.

Quantitative Data on Stability and Reactivity

The stability of the maleimide-thiol adduct is influenced by several factors, including the pKa of the thiol and the substituents on the maleimide nitrogen.

| Parameter | Condition | Observation | Reference |

| Thiol pKa | Comparison of adducts from thiols with different pKa values. | Adducts formed with higher pKa thiols are generally more stable. For example, an adduct with 3-mercaptopropionic acid (pKa 10.3) is more stable than one with N-acetyl cysteine (pKa 9.5). | |

| pH | Reaction of maleimides with thiols at varying pH. | Optimal pH range for selective reaction with thiols is 6.5-7.5. Above pH 7.5, reactivity with amines increases, and the maleimide group is susceptible to hydrolysis. | |

| Temperature | Conjugation reaction at different temperatures. | Reactions are typically performed at room temperature (20-25°C) or at 4°C for sensitive proteins. | |

| N-substituent on Maleimide | Comparison of N-alkyl vs. N-aryl maleimides. | N-aryl maleimides can form more stable adducts due to accelerated hydrolysis of the thiosuccinimide ring. | |

| Hydrolysis Half-life | "Self-hydrolyzing" maleimide vs. standard maleimidocaproyl linker. | A "self-hydrolyzing" maleimide conjugate had a hydrolysis half-life of 2.0-2.6 hours, while no hydrolysis was observed for the maleimidocaproyl-containing ADC after 24 hours. | |

| Thiol Exchange Half-life | N-substituted thioether succinimides incubated with glutathione. | Half-lives of conversion ranged from 3.1 to 258 hours depending on the thiol pKa and maleimide N-substituent. |

Role in Antibody-Drug Conjugates (ADCs)

The MC group is a cornerstone of modern ADC technology. It can be incorporated into both cleavable and non-cleavable linkers.

-

Non-Cleavable Linkers: In this configuration, the MC group directly connects the drug to the antibody. The release of the active drug metabolite occurs only after the complete lysosomal degradation of the antibody. This strategy generally leads to higher plasma stability and a potentially wider therapeutic window. An example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Kadcyla® (Trastuzumab emtansine).

-

Cleavable Linkers: Here, the MC group serves as the attachment point to the antibody, while other components of the linker are designed to be cleaved by specific triggers in the tumor microenvironment or within the cancer cell. The most common example is the mc-vc-PABC-MMAE construct, where the valine-citrulline dipeptide is cleaved by the lysosomal protease cathepsin B, which is often overexpressed in cancer cells. This allows for the release of the unmodified, potent drug at the target site. This design can also lead to a "bystander effect," where the released drug can kill neighboring cancer cells.

Caption: General structure of an Antibody-Drug Conjugate and components of a cleavable linker.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation to a Protein

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized reagent

-

Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed

-

TCEP (Tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare Protein Solution: Dissolve the protein at a concentration of 1-10 mg/mL in the degassed reaction buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 20-30 minutes at room temperature. It is generally not necessary to remove excess TCEP before conjugation with maleimides.

-

Prepare Maleimide Stock Solution: Dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

-

Conjugation Reaction: While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).

-

Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.

-

Purification: Separate the conjugated protein from unreacted maleimide reagent and byproducts using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.

-

Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry. Analyze the purity and integrity of the conjugate using techniques like SDS-PAGE and HPLC.

Workflow for ADC Synthesis and Stability Assessment

Caption: A typical workflow for the synthesis and stability assessment of a maleimide-based ADC.

Conclusion

The Maleimidocaproyl group is an indispensable tool in modern bioconjugation and drug development. Its high specificity for thiols under mild conditions makes it ideal for creating precisely defined bioconjugates. While the stability of the initial thiosuccinimide adduct has been a point of concern, strategies such as promoting succinimide ring hydrolysis have led to the development of more stable and effective therapeutics. A thorough understanding of the MC group's chemistry, reactivity, and stability is crucial for researchers and scientists working to design the next generation of targeted therapies.

References

An In-depth Technical Guide to the Enzymatic Cleavage of the Ala-Ala-Asn Linker

For Researchers, Scientists, and Drug Development Professionals

The strategic design of cleavable linkers is a cornerstone of modern therapeutic development, particularly in the realm of antibody-drug conjugates (ADCs). The Ala-Ala-Asn (AAN) tripeptide sequence has emerged as a key motif for linkers susceptible to enzymatic cleavage within the tumor microenvironment. This guide provides a comprehensive technical overview of the enzymatic cleavage of the AAN linker, focusing on the core biochemical principles, detailed experimental protocols, and quantitative data to inform research and development efforts.

Core Concepts: Legumain-Mediated Cleavage

The primary enzyme responsible for the cleavage of the Ala-Ala-Asn linker is legumain , also known as asparaginyl endopeptidase (AEP).[1][2] Legumain is a lysosomal cysteine protease that exhibits a strict specificity for cleaving peptide bonds at the C-terminal side of asparagine (Asn) residues.[1][3][4] This specificity makes the AAN linker an ideal candidate for targeted drug release, as legumain is often overexpressed in tumor cells and the tumor microenvironment.

The cleavage of the AAN linker by legumain occurs within the acidic environment of the lysosome, where the enzyme is most active. Legumain is synthesized as a pro-enzyme and requires acidic pH (typically pH 4.0-5.5) for activation. This pH-dependent activity is a critical feature for ADC applications, ensuring that the linker remains stable in the neutral pH of the bloodstream and only releases its payload upon internalization into the target cancer cell's lysosomes.

Quantitative Analysis of Ala-Ala-Asn Linker Cleavage

The efficiency of enzymatic cleavage is paramount for the efficacy of linker-based drug delivery systems. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of enzyme-substrate interaction and turnover.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 | Not explicitly reported for AAN, see note | Not explicitly reported for AAN |

| Bz-Asn-pNA | Human Legumain | 2400 ± 100 | 2 ± 0.5 | 730 ± 50 |

Experimental Protocols

General In Vitro Enzymatic Cleavage Assay

This protocol outlines a general method for assessing the cleavage of an Ala-Ala-Asn-containing substrate, such as an ADC linker conjugated to a reporter molecule.

Materials:

-

Enzyme: Recombinant human legumain.

-

Substrate: Ala-Ala-Asn linker conjugated to a detectable molecule (e.g., a fluorophore like 7-amino-4-methylcoumarin (AMC) or a chromophore).

-

Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5.

-

Quenching Solution: To stop the reaction (e.g., 1% Trifluoroacetic Acid).

-

Instrumentation: HPLC system or a fluorescence plate reader.

Procedure:

-

Enzyme Activation: If required, pre-incubate the recombinant legumain in the assay buffer to ensure full activity.

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer and the Ala-Ala-Asn substrate to the desired final concentration.

-

Initiation: Start the reaction by adding the activated legumain to the substrate mixture.

-

Incubation: Incubate the reaction at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.

-

Analysis:

-

HPLC: Analyze the quenched samples by reverse-phase HPLC to separate the intact substrate from the cleaved products. Monitor the decrease in the substrate peak area and the increase in the product peak area over time.

-

Fluorometry: If using a fluorogenic substrate, monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).

-

Protocol for Determining Kinetic Parameters (Km and kcat)

This protocol is designed to determine the Michaelis-Menten kinetic constants for the cleavage of the Ala-Ala-Asn linker by legumain.

Materials:

-

Same as the general assay, with a fluorogenic Ala-Ala-Asn substrate (e.g., Z-Ala-Ala-Asn-AMC).

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate.

-

Perform a serial dilution of the substrate in the assay buffer to create a range of concentrations (typically spanning 0.1x to 10x the expected Km).

-

Prepare a working solution of activated legumain at a fixed concentration.

-

-

Assay Setup: In a 96-well plate, add the different concentrations of the substrate.

-

Reaction Initiation: Add the legumain solution to all wells simultaneously to start the reaction.

-

Data Acquisition: Immediately begin monitoring the fluorescence intensity over time in a kinetic mode using a fluorescence plate reader.

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.

-

Calculate the kcat using the equation: kcat = Vmax / [E] , where [E] is the total enzyme concentration.

-

Visualizations

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the kinetic parameters of Ala-Ala-Asn linker cleavage by legumain.

Mechanism of Action for an ADC with a Legumain-Cleavable Ala-Ala-Asn Linker

Caption: Generalized mechanism of action for an antibody-drug conjugate utilizing a legumain-cleavable Ala-Ala-Asn linker.

References

The Emergence of a Novel Linker in Antibody-Drug Conjugates: A Technical Guide to MC-Ala-Ala-Asn-PAB

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in ADC Linker Technology

The field of Antibody-Drug Conjugates (ADCs) has been revolutionized by the development of sophisticated linker technologies that ensure the stable transport of cytotoxic payloads in circulation and their specific release at the tumor site. While cathepsin-cleavable linkers, such as those containing the valine-citrulline (Val-Cit) dipeptide, have been the cornerstone of many successful ADCs, the quest for improved therapeutic indices has led to the exploration of alternative enzymatic targets. This guide provides an in-depth technical overview of the discovery, development, and application of the MC-Ala-Ala-Asn-PAB linker, a novel system designed for cleavage by the lysosomal cysteine protease, legumain.

This compound is a multi-component linker system. "MC" refers to 6-maleimidocaproyl, a maleimide-containing unit that facilitates covalent attachment to the thiol groups of a monoclonal antibody. The core of the linker is the tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn), which serves as a specific substrate for legumain. "PAB" denotes the p-aminobenzyl alcohol self-immolative spacer, which, upon cleavage of the asparagine residue, undergoes spontaneous electronic cascade to release the conjugated payload in its active form. This legumain-sensitive linker represents a strategic shift from the reliance on cathepsins, offering a distinct set of properties that can be advantageous in specific therapeutic contexts.

Discovery and Rationale for Development

The development of the Ala-Ala-Asn linker was driven by the need to overcome some of the limitations associated with the widely used Val-Cit linkers. While generally stable in human plasma, Val-Cit linkers have demonstrated susceptibility to premature cleavage by certain proteases, such as human neutrophil elastase, which has been implicated in off-target toxicities like neutropenia.[1] This prompted researchers to explore alternative enzymatic pathways that are highly specific to the tumor microenvironment or the intracellular lysosomal compartment of cancer cells.

Legumain, also known as asparaginyl endopeptidase (AEP), emerged as a promising target. Its expression is significantly upregulated in various solid tumors and it plays a crucial role in tumor progression and metastasis.[1][2] Furthermore, legumain is predominantly active in the acidic environment of lysosomes, providing an additional layer of specificity for intracellular payload release.

The tripeptide sequence Ala-Ala-Asn was identified as a highly specific substrate for legumain.[2][3] Early research into legumain substrates for imaging and prodrug applications laid the groundwork for its adoption in ADC technology. The rationale for selecting this particular sequence is rooted in its efficient recognition and cleavage by legumain at the C-terminal side of the asparagine residue. This specificity was seen as a key advantage to potentially reduce off-target payload release and improve the overall safety profile of ADCs.

Mechanism of Action: Legumain-Mediated Payload Release

The mechanism of action of an ADC equipped with the this compound linker is a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of a cancer cell.

-

Binding and Internalization: The ADC binds to the target antigen and is subsequently internalized into the cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, active legumain recognizes and cleaves the peptide bond on the C-terminal side of the asparagine residue in the Ala-Ala-Asn sequence.

-

Self-Immolation and Payload Release: The cleavage of the tripeptide initiates the spontaneous 1,6-elimination of the p-aminobenzyl (PAB) spacer. This self-immolative cascade results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released payload then exerts its cytotoxic effect, typically by interfering with critical cellular processes such as microtubule dynamics or DNA replication, ultimately leading to apoptosis of the cancer cell.

Caption: Mechanism of legumain-mediated payload release from an this compound-linked ADC.

Comparative Analysis: this compound vs. Val-Cit-PAB Linkers

The choice of a cleavable linker is a critical decision in ADC design. The following tables summarize key quantitative data comparing the properties and performance of legumain-cleavable Ala-Ala-Asn linkers with the more established cathepsin-cleavable Val-Cit linkers.

Table 1: Physicochemical and Stability Properties

| Property | Val-Cit Linker | Ala-Ala-Asn/Asn-Asn Linker | Impact on ADC Development |

| Cleaving Enzyme | Cathepsin B | Legumain | Different enzymatic targets offer potential for improved tumor specificity. |

| Hydrophobicity | More hydrophobic | More hydrophilic/Less hydrophobic | Lower hydrophobicity can reduce ADC aggregation, especially at higher drug-to-antibody ratios (DARs). |

| Plasma Stability (Human) | High | High | Both linkers generally exhibit good stability in human plasma, which is crucial for minimizing premature payload release. |

| Plasma Stability (Mouse) | Susceptible to Ces1c cleavage | Resistant to Ces1c cleavage | The stability of Asn-containing linkers in mouse plasma simplifies preclinical evaluation in rodent models. |

| Neutrophil Elastase Stability | Susceptible to cleavage | Stable | Resistance to neutrophil elastase may reduce the risk of off-target toxicities like neutropenia. |

Table 2: In Vitro Performance

| Parameter | Val-Cit-ADC | Asn-Asn-ADC | Notes |

| IC50 vs. SKBR3 (Her2+) | ~0.03 µg/mL | ~0.03 µg/mL | Both linkers can produce ADCs with comparable high potency against antigen-positive cells. |

| IC50 vs. RL (CD79b+, low legumain) | ~0.03 µg/mL | ~0.03 µg/mL | Asn-Asn-linked ADCs can be effective even in cell lines with low legumain expression. |

| IC50 vs. Granta-519 (CD79b+, high legumain) | ~0.2 µg/mL | ~0.03 µg/mL | In high legumain expressing cells, the Asn-Asn linker can lead to significantly higher potency (~7x). |

| Off-Target Cytotoxicity | Lower | Potentially higher | Some studies report that legumain-cleavable linkers may have slightly higher off-target activity, possibly due to secreted legumain in the tumor microenvironment. |

Table 3: In Vivo Performance

| Parameter | Val-Cit-ADC | Asn-Asn-ADC | Notes |

| Antitumor Efficacy | Effective | Comparable or improved | In xenograft models, Asn-Asn-linked ADCs have demonstrated antitumor activity that is comparable or even superior to their Val-Cit counterparts. |

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, conjugation, and evaluation of ADCs utilizing the this compound linker.

Synthesis of the Drug-Linker Construct (Payload-Ala-Ala-Asn-PAB-MC)

The synthesis of the complete drug-linker construct is a multi-step process that can be adapted from standard solid-phase and solution-phase peptide chemistries.

Workflow for Drug-Linker Synthesis

Caption: General workflow for the synthesis of a maleimide-functionalized drug-linker.

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): The protected tripeptide sequence, Fmoc-Ala-Ala-Asn(Trt)-OH, is synthesized on a rink amide resin. The p-aminobenzyl alcohol (PAB) spacer, often as a pre-formed Fmoc-PAB-PNP building block, is then coupled to the N-terminus of the resin-bound peptide.

-

Cleavage from Resin: The peptide-PAB construct is cleaved from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Payload Conjugation: The free carboxylic acid of the cleaved peptide-PAB is activated (e.g., with HATU) and reacted with the amine group of the cytotoxic payload in an anhydrous organic solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the peptide is removed using a solution of 20% piperidine in DMF.

-

Maleimide Functionalization: The newly exposed N-terminal amine is reacted with a maleimide-containing NHS ester (e.g., 6-maleimidohexanoic acid N-hydroxysuccinimide ester) in an organic solvent with a base to yield the final maleimide-functionalized drug-linker.

-

Purification: The crude drug-linker is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized.

Antibody Conjugation

Protocol:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (typically at a concentration of 5-10 mg/mL in PBS) are partially reduced to generate free thiol groups. This is achieved by incubating the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 1-2 hours. The molar excess of TCEP will determine the final drug-to-antibody ratio (DAR).

-

Purification of Reduced Antibody: Excess TCEP is immediately removed using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

-

Conjugation Reaction: The maleimide-functionalized drug-linker (dissolved in a small amount of a water-miscible organic solvent like DMSO) is added to the purified reduced antibody. A molar excess of the drug-linker (typically 5-10 fold over the available thiol groups) is used. The reaction is incubated at 4°C or room temperature for 1-4 hours.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Purification of ADC: The resulting ADC is purified to remove unreacted drug-linker and other small molecules using a desalting column or tangential flow filtration.

-

Characterization: The purified ADC is characterized to determine its concentration, aggregation state (by size exclusion chromatography), and average DAR (by hydrophobic interaction chromatography or mass spectrometry).

In Vitro Legumain Cleavage Assay

Protocol:

-

Reaction Setup: The ADC is incubated with recombinant human legumain in a legumain assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 4.5) at 37°C.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Sample Preparation: The reaction in each aliquot is quenched, and the antibody components are precipitated (e.g., with acetonitrile). The supernatant, containing the released payload, is collected after centrifugation.

-

LC-MS Analysis: The amount of released payload in the supernatant is quantified using liquid chromatography-mass spectrometry (LC-MS) by comparing to a standard curve of the free payload.

-

Data Analysis: The percentage of payload release is plotted against time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Antigen-positive and antigen-negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubation: The plates are incubated for a period sufficient for the payload to exert its effect (typically 72-96 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

-

Absorbance Measurement: The absorbance at 570 nm is measured using a plate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Perspectives

The this compound linker represents a significant advancement in the field of ADC technology, offering a viable and, in some cases, superior alternative to the traditional Val-Cit linkers. Its key advantages include high stability in rodent plasma, facilitating more straightforward preclinical evaluation, and resistance to cleavage by neutrophil elastase, which may translate to an improved safety profile in the clinic. The specificity for legumain, an enzyme overexpressed in the tumor microenvironment and lysosomes, provides a robust mechanism for targeted payload delivery.

However, challenges remain. The potential for off-target toxicity due to secreted legumain requires careful consideration and evaluation for each specific ADC construct. Further research into optimizing the peptide sequence and the overall linker design may lead to even greater specificity and efficacy. As our understanding of the tumor microenvironment and the nuances of intracellular trafficking continues to grow, linker technologies like this compound will play a pivotal role in the development of the next generation of highly effective and well-tolerated antibody-drug conjugates.

References

Methodological & Application

Application Notes and Protocols for MC-Ala-Ala-Asn-PAB Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using the Maleimido-caproyl-Alanine-Alanine-Asparagine-p-aminobenzyl (MC-Ala-Ala-Asn-PAB) linker system. This linker is a protease-cleavable linker designed for the targeted delivery of therapeutic agents in the development of Antibody-Drug Conjugates (ADCs).

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker molecule connecting the antibody and the payload is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC.

The this compound linker is a cleavable linker system. It consists of:

-

A Maleimido-caproyl (MC) group, which serves as the reactive handle for conjugation to thiol groups on the antibody.

-

An Ala-Ala-Asn tripeptide sequence, which is designed to be stable in systemic circulation but susceptible to cleavage by specific proteases, such as legumain, which can be overexpressed in the tumor microenvironment.

-

A p-aminobenzyl (PAB) self-immolative spacer, which, upon peptide cleavage, releases the conjugated payload in its active form.

This application note provides a comprehensive protocol for the generation of an ADC using a pre-formed this compound-Payload conjugate.

Principle of the Method

The conjugation process involves a two-step approach:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to generate free sulfhydryl (thiol) groups. The extent of reduction is controlled to achieve a desired Drug-to-Antibody Ratio (DAR).

-

Conjugation: The maleimide group of the this compound-Payload linker reacts with the newly generated thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond.

Following the conjugation reaction, the resulting ADC is purified to remove unreacted linker-payload and other impurities.

Required Materials and Reagents

Materials

-

Monoclonal antibody (mAb) of interest

-

This compound-Payload conjugate

-

Dialysis or buffer exchange columns (e.g., Zeba™ Spin Desalting Columns)

-

Conical tubes (15 mL and 50 mL)

-

Pipettes and sterile, low-protein binding pipette tips

-

pH meter

-

UV-Vis spectrophotometer

-

HPLC system for analysis

Buffers and Reagents

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Borate Buffer (50 mM Sodium Borate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

L-Cysteine

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustments

-

Deionized water (ddH₂O)

Experimental Protocols

Step 1: Antibody Preparation and Reduction

This protocol aims to partially reduce the interchain disulfide bonds of the mAb to generate free thiol groups for conjugation.

-

Antibody Preparation:

-

Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). The recommended concentration is between 5-10 mg/mL.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.

-

-

TCEP Stock Solution:

-

Prepare a 10 mM stock solution of TCEP in ddH₂O. Prepare this solution fresh before use.

-

-

Reduction Reaction:

-

Add a calculated amount of the 10 mM TCEP stock solution to the antibody solution. A typical starting point is a 2.5 to 5-fold molar excess of TCEP per mole of antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

The optimal TCEP concentration and incubation time may need to be determined empirically for each specific antibody to achieve the desired DAR.

-

-

Removal of Excess TCEP:

-

Immediately after incubation, remove the excess TCEP by buffer exchange into a conjugation-compatible buffer (e.g., PBS, pH 7.2-7.4). This step is critical as residual TCEP can reduce the linker.

-

Step 2: Conjugation of Linker-Payload to Antibody

This protocol describes the conjugation of the maleimide-activated linker-payload to the reduced antibody.

-

Linker-Payload Stock Solution:

-

Dissolve the this compound-Payload in anhydrous DMSO to a final concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

To the reduced and purified antibody solution, add the this compound-Payload solution. A typical starting point is a 5 to 8-fold molar excess of the linker-payload over the antibody.

-

The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching the Reaction:

-

To quench any unreacted maleimide groups, add a 5-fold molar excess of L-cysteine (relative to the linker-payload) to the reaction mixture.

-

Incubate for an additional 30 minutes at room temperature.

-

Step 3: Purification and Characterization of the ADC

-

Purification:

-

Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or through dialysis against PBS, pH 7.4.

-

For higher purity, size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed.

-

-

Characterization:

-

Protein Concentration: Determine the final concentration of the ADC using a BCA assay or by measuring the absorbance at 280 nm.

-

Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Alternatively, HIC-HPLC is a common method for determining the distribution of different drug-loaded species.

-

Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC product by SEC-HPLC.

-

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the this compound conjugation. Note: These values are representative and may require optimization for specific antibodies and payloads.

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Value | Range |

| Antibody Reduction | ||

| Antibody Concentration | 10 mg/mL | 5-20 mg/mL |

| TCEP Molar Excess | 3.5x | 2.5x - 5.0x |

| Reduction Temperature | 37°C | 25-37°C |

| Reduction Time | 1.5 hours | 1-2 hours |

| Conjugation | ||

| Linker-Payload Molar Excess | 6x | 5x - 8x |

| DMSO Concentration | <10% (v/v) | 5-10% (v/v) |

| Conjugation Temperature | Room Temperature | 4°C - 25°C |

| Conjugation Time | 1.5 hours | 1-16 hours |

Table 2: Typical ADC Characterization Results

| Parameter | Expected Outcome |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 |

| Purity (SEC-HPLC) | >95% |

| Monomer Content (SEC-HPLC) | >98% |

| Residual Free Payload | <1% |

Visualizations

Chemical Structure and Reaction Scheme

A simplified representation of the conjugation reaction.

Experimental Workflow

The overall experimental workflow for ADC synthesis.

Mechanism of Action: Payload Release

Application Notes and Protocols for the Synthesis of MC-Ala-Ala-Asn-PAB-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a Maleimidocaproyl-Alanine-Alanine-Asparagine-p-aminobenzyl alcohol-drug conjugate (MC-Ala-Ala-Asn-PAB-drug). This linker system is designed for targeted drug delivery, particularly in the context of Antibody-Drug Conjugates (ADCs). The tripeptide sequence, Ala-Ala-Asn, is specifically cleaved by the enzyme legumain, which is often overexpressed in the tumor microenvironment, leading to the targeted release of the cytotoxic drug.

Principle and Workflow

The synthesis of the this compound-drug conjugate is a multi-step process that involves solid-phase peptide synthesis (SPPS) of the tripeptide, solution-phase coupling to the self-immolative p-aminobenzyl alcohol (PAB) spacer, introduction of the maleimidocaproyl (MC) group for antibody conjugation, and finally, the attachment of the cytotoxic drug. The general workflow is depicted below.

Caption: General workflow for the synthesis of the this compound-drug conjugate.

Mechanism of Action: Legumain-Mediated Drug Release

The this compound linker is designed to be stable in systemic circulation. Upon reaching the tumor microenvironment, where legumain is overexpressed, the linker is cleaved at the C-terminus of the asparagine residue. This cleavage initiates a cascade that leads to the release of the active drug.

Caption: Mechanism of legumain-mediated drug release from the this compound linker.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH

This protocol describes the manual synthesis of the protected tripeptide on a 2-chlorotrityl chloride resin.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Hexafluoroisopropanol (HFIP)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel with a sintered glass filter

Procedure:

-

Resin Swelling and Fmoc-Asn(Trt)-OH Loading:

-

Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in the synthesis vessel.

-

Drain the DCM.

-

In a separate flask, dissolve Fmoc-Asn(Trt)-OH (1.5 eq, 1.8 mmol, 1.07 g) in anhydrous DCM (10 mL).

-

Add DIPEA (3.0 eq, 3.6 mmol, 0.63 mL) to the amino acid solution.

-

Add the amino acid solution to the swollen resin and agitate gently for 2 hours at room temperature.

-

To cap any unreacted sites, add MeOH (1 mL) and agitate for 30 minutes.

-

Drain the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

-

Drain and wash the resin with DMF (5 x 10 mL).

-

-

Coupling of the First Fmoc-Ala-OH:

-

In a separate flask, dissolve Fmoc-Ala-OH (3.0 eq, 3.6 mmol, 1.12 g) and HBTU (2.9 eq, 3.5 mmol, 1.33 g) in DMF (8 mL).

-

Add DIPEA (6.0 eq, 7.2 mmol, 1.25 mL) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Drain and wash the resin with DMF (5 x 10 mL).

-

-

Coupling of the Second Fmoc-Ala-OH:

-

Repeat steps 2 and 3 to couple the second Fmoc-Ala-OH.

-

-

Cleavage of the Peptide from the Resin:

-

Wash the resin with DCM (5 x 10 mL) and dry under vacuum.

-

Prepare a cleavage cocktail of HFIP/DCM (1:4, v/v).

-

Add the cleavage cocktail (10 mL) to the resin and agitate for 1 hour at room temperature.

-

Drain the solution into a round-bottom flask.

-

Repeat the cleavage with a fresh portion of the cocktail (10 mL) for 30 minutes.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the precipitate and wash with cold diethyl ether.

-

Dry the crude Fmoc-Ala-Ala-Asn(Trt)-OH under vacuum.

-

Purification and Characterization:

-

Purify the crude peptide by flash chromatography on silica gel.

-

Characterize the purified product by LC-MS and NMR.

Protocol 2: Synthesis of MC-Ala-Ala-Asn(Trt)-PAB-MMAE

This protocol describes the solution-phase synthesis of the final drug-linker conjugate.

Materials:

-

Fmoc-Ala-Ala-Asn(Trt)-OH

-

p-Aminobenzyl alcohol (PAB-OH)

-

p-Nitrophenyl chloroformate (PNP-Cl)

-

Monomethyl auristatin E (MMAE)

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS ester)

-

DIPEA

-

DMF, anhydrous

-

DCM, anhydrous

-

Piperidine

-

Preparative RP-HPLC system

Procedure:

-

Synthesis of Fmoc-Ala-Ala-Asn(Trt)-PAB-OH:

-

Dissolve p-aminobenzyl alcohol (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0°C and add p-nitrophenyl chloroformate (1.1 eq) and pyridine (1.2 eq). Stir for 2 hours at 0°C. This forms PAB-O-PNP in situ.

-

In a separate flask, dissolve Fmoc-Ala-Ala-Asn(Trt)-OH (1.0 eq) in anhydrous DMF.

-

Add the PAB-O-PNP solution and DIPEA (3.0 eq) to the peptide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the product by flash chromatography.

-

-

Conjugation to MMAE:

-

The terminal hydroxyl group of the PAB linker is typically activated, for example, as a p-nitrophenyl (PNP) carbonate, before reaction with the amine group of the drug. Alternatively, a direct coupling can be performed.

-

Dissolve Fmoc-Ala-Ala-Asn(Trt)-PAB-OH (1.0 eq) and MMAE (1.1 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir at room temperature for 4-6 hours. Monitor by LC-MS.

-

Purify the resulting Fmoc-Ala-Ala-Asn(Trt)-PAB-MMAE by preparative RP-HPLC.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-protected conjugate in DMF.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir for 30 minutes at room temperature.

-

Monitor deprotection by LC-MS.

-

Evaporate the solvent and purify the deprotected product by preparative RP-HPLC.

-

-

Coupling of the MC Group:

-

Dissolve the deprotected H2N-Ala-Ala-Asn(Trt)-PAB-MMAE (1.0 eq) in anhydrous DMF.

-

Add MC-NHS ester (1.2 eq) and DIPEA (2.0 eq).

-

Stir at room temperature for 2-4 hours. Monitor by LC-MS.

-

Purify the final product, MC-Ala-Ala-Asn(Trt)-PAB-MMAE, by preparative RP-HPLC.

-